Ponasterone B Ponasterone B
Brand Name: Vulcanchem
CAS No.: 19338-77-3
VCID: VC21067916
InChI: InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20-,21+,22-,23+,24+,25+,26+,27+/m0/s1
SMILES: CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O
Molecular Formula: C27H44O6
Molecular Weight: 464.6 g/mol

Ponasterone B

CAS No.: 19338-77-3

Cat. No.: VC21067916

Molecular Formula: C27H44O6

Molecular Weight: 464.6 g/mol

* For research use only. Not for human or veterinary use.

Ponasterone B - 19338-77-3

Specification

CAS No. 19338-77-3
Molecular Formula C27H44O6
Molecular Weight 464.6 g/mol
IUPAC Name (2R,3S,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Standard InChI InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20-,21+,22-,23+,24+,25+,26+,27+/m0/s1
Standard InChI Key PJYYBCXMCWDUAZ-VNHCOKMVSA-N
Isomeric SMILES CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)O
SMILES CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O
Canonical SMILES CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O

Introduction

Chemical Structure and Properties

Molecular Relationships

The structural relationships among ponasterones can be understood by examining known compounds. For instance, Ponasterone F (C₂₇H₄₄O₅) differs from Ponasterone A (C₂₇H₄₄O₆) by lacking one hydroxyl group, specifically at the C-14 position . This type of structural modification influences the three-dimensional conformation of the molecule and consequently its biological activity. By extension, Ponasterone B likely exhibits its own unique pattern of functional groups that distinguishes it within this family of compounds.

Natural Sources and Ecological Significance

Ecological Functions

The concentrations of Ponasterone A and F found in A. gelatinosum (13.25 and 3.02 mg/kg wet animal weight, respectively) exceed levels typically associated with hormonal functions, suggesting a defensive role against potential predators, particularly molting organisms like crustaceans . Ponasterone B may similarly function as an allelochemical in producing organisms, contributing to chemical defense strategies.

Biological Activities and Mechanisms

Pharmacological Properties

Ecdysteroids generally exhibit relatively low toxicity in mammals, with reported LD₅₀ values exceeding 6 g/kg . Consistent with this pattern, Ponasterone A demonstrated no cytotoxic effects against human melanoma (A2058) and non-malignant fibroblast (MRC-5) cell lines at concentrations up to 223 μM . Similarly, it showed no activity against several human pathogenic bacterial strains including Staphylococcus aureus and Escherichia coli .

By structural analogy, Ponasterone B might be expected to exhibit a similar toxicological profile, though specific structural modifications could potentially influence its biological activities and pharmacological properties.

Analytical Characterization Methods

Isolation and Purification

The isolation of ponasterones typically involves extraction with organic solvents followed by various chromatographic techniques. For instance, Ponasterone A and F were isolated from A. gelatinosum using a process that included:

  • Initial extraction with methanol:dichloromethane (1:1)

  • Fractionation using reverse-phase flash chromatography

  • Further purification via mass-guided semi-preparative HPLC

  • Final purification steps utilizing columns with fluoro-phenyl and C₁₈ packing material

Similar approaches would likely be applicable for the isolation and purification of Ponasterone B from natural sources, with specific modifications based on its particular physicochemical properties.

Structural Elucidation

The structural characterization of ponasterones typically employs multiple spectroscopic methods. For Ponasterone A and F, these included:

  • High-resolution mass spectrometry (HR-MS) to determine molecular formula

  • One- and two-dimensional NMR spectroscopy (¹H, ¹³C, HMBC, HSQC, COSY, and ROESY) to elucidate structural details and stereochemistry

  • Comparison with previously reported spectroscopic data

These analytical approaches would be equally valuable for confirming the structure of Ponasterone B, allowing determination of its specific structural features and stereochemical configuration.

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